molecular formula C8H10N4 B2728363 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1431-00-1

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2728363
CAS RN: 1431-00-1
M. Wt: 162.196
InChI Key: GJYPOUWCAHWNAL-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (DMPP) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It is an important intermediate in organic synthesis, and has been used in numerous applications in scientific research. DMPP has been used in the synthesis of a variety of compounds, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. In addition, DMPP has been studied for its potential therapeutic effects, including its ability to act as an anti-oxidant, anti-inflammatory, and anti-tumor agent.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines :

  • A study outlines the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ultrasound-assisted reactions. These compounds were synthesized from 5-methyl-4-phenyl-1H-pyrazol-3-amine, which itself is derived from 2-phenylacetonitrile and hydrazine hydrate. This process highlights the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, confirmed by X-ray crystallography for select compounds, showcasing their potential in creating targeted molecules for various applications (Kaping, Helissey, & Vishwakarma, 2020).

Antimicrobial Activity :

  • Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized and exhibited pronounced antimicrobial properties. The study's structure-activity relationship analysis revealed that the presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety significantly influences antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sirakanyan et al., 2021).

Chemical Properties and Interactions

Structure-Activity Relationships :

  • Research on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines explored their activity as serotonin 5-HT6 receptor antagonists. The studies reveal that minor modifications in the molecule, such as changing the substituent at the 7 position or altering the group at position 5, can significantly impact its receptor antagonist activity. This highlights the chemical's potential in neuroscience research and drug development, particularly for disorders associated with the serotonin system (Ivachtchenko et al., 2013).

Anticancer Activity :

  • A study focusing on pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrated their synthesis and evaluation for anticancer activity. Some compounds showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, underscoring their potential in cancer research and therapy (Abdellatif et al., 2014).

properties

IUPAC Name

3,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-6(2)4-11-12(8)7(5)9/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYPOUWCAHWNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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